molecular formula C17H17N5O2 B2717970 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034389-29-0

1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2717970
CAS RN: 2034389-29-0
M. Wt: 323.356
InChI Key: QMYXNYXUNWEKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound of interest has been a focal point in the synthesis of novel heterocyclic compounds, demonstrating its utility in generating a diverse array of molecular structures with potential biological activities. For example, research has explored the preparation of derivatives such as 7-hydroxy/amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, which are anticipated to possess improved hypertensive activity (Kumar & Mashelker, 2007). Another study focused on the functionalization reactions of related carboxylic acid and acid chloride with 2,3-diaminopyridine, yielding compounds with defined structures and potentially significant pharmacological profiles (Yıldırım, Kandemirli, & Demir, 2005).

Antibacterial Activity

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been studied, with certain derivatives displaying moderate to good antibacterial activity against a variety of Gram-negative and Gram-positive bacteria. This research underlines the compound's role as a precursor in developing antibacterial agents (Panda, Karmakar, & Jena, 2011).

Potential in Acid Blockers Development

Investigations into 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines have highlighted their promising characteristics as potassium-competitive acid blockers (P-CABs), offering insight into the synthesis strategies and structural modifications enhancing biological activity and physicochemical properties (Palmer et al., 2007).

Luminescence and Binding Characteristics

Research on novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes, derived from polyamino polycarboxylic pyridine derivatives, has revealed strong luminescence properties and high thermal stability, suggesting potential applications in materials science and biochemistry. Additionally, the binding interaction with bovine serum albumin (BSA) suggests potential medicinal value (Tang, Tang, & Tang, 2011).

properties

IUPAC Name

1-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-21-8-4-6-14(17(21)24)16(23)19-9-12-5-3-7-18-15(12)13-10-20-22(2)11-13/h3-8,10-11H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYXNYXUNWEKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.